(9-Carboxynonyl)triphenylphosphonium

Vue d'ensemble

Description

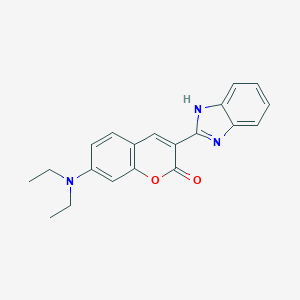

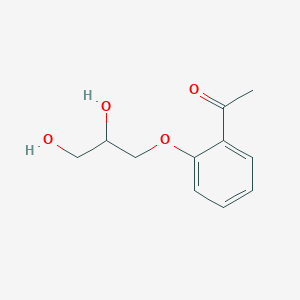

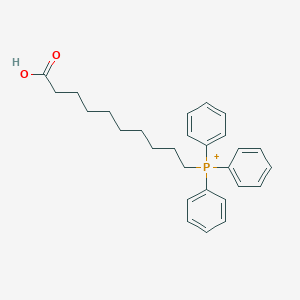

“(9-Carboxynonyl)triphenylphosphonium” is a chemical compound with the molecular formula C28H34O2P . It has a molecular weight of 433.542 . The IUPAC name for this compound is 9-carboxynonyl (triphenyl)phosphanium .

Synthesis Analysis

The synthesis of “(9-Carboxynonyl)triphenylphosphonium” involves the reaction of triphenylphosphine and ω-bromoalkanecarboxylic acids . This compound can also be synthesized from 10-bromodecanoic acid and triphenylphosphine .Molecular Structure Analysis

The molecular structure of “(9-Carboxynonyl)triphenylphosphonium” can be represented by the SMILES notation: OC(=O)CCCCCCCCCP+(c2ccccc2)c3ccccc3 . The InChI representation is: InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(c25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 .Chemical Reactions Analysis

Phosphonium salts, such as “(9-Carboxynonyl)triphenylphosphonium”, are used as precursors in the Wittig reaction . They can also act as phase transfer catalysts .Physical And Chemical Properties Analysis

“(9-Carboxynonyl)triphenylphosphonium” is an oil that is soluble in water, acetonitrile, chloroform, and ethanol . Its IR spectrum has peaks at the following wavenumbers (in cm^-1): 507, 531, 615, 689, 722, 746, 791, 932, 996, 1026, 1111, 1163, 1316, 1383, 1437, 1485, 1587, 1722, 2855, 2927, 3387 .Applications De Recherche Scientifique

Photochemistry of Phosphonium Salts

Phosphonium salts, including derivatives similar to (9-Carboxynonyl)triphenylphosphonium, have intriguing photochemical properties. Studies like the one by Peranovich, Marcondes, and Toscano (1990) highlight the photoreactivity of such compounds, demonstrating how photolysis yields can include both triphenylphosphine and specific photoproducts, indicating potential applications in photochemical reactions and materials science (Peranovich, Marcondes, & Toscano, 1990).

Coordination Chemistry with Diagnostically Important Metal Ions

Research by Yang, Li, and Liu (2007) explores the coordination chemistry of a DO3A-conjugated triphenylphosphonium (TPP) cation with metals like In, Ga, and Mn. This study provides insight into how such compounds can form complexes with diagnostically significant metals, suggesting potential applications in medical imaging and diagnostic procedures (Yang, Li, & Liu, 2007).

Application in Mitochondrial Targeting

A study by Biswas et al. (2012) focuses on the conjugation of triphenylphosphonium to dendrimers for mitochondrial targeting. This research highlights the potential of (9-Carboxynonyl)triphenylphosphonium derivatives in drug delivery systems, particularly for targeting mitochondria in treatments related to mitochondrial dysfunctions (Biswas, Dodwadkar, Piroyan, & Torchilin, 2012).

Use in Bioassay Stabilization

9-Triphenylphosphoniomethylphenanthrene chloride, a compound closely related to (9-Carboxynonyl)triphenylphosphonium, has been identified as an effective stabilizer in bioassays, particularly for preserving urea content. This application, as described by Iarmol'chuk (1998), opens avenues in laboratory and clinical research for more stable and reliable biochemical assays (Iarmol'chuk, 1998).

Antischistosomal Activity

Spivak et al. (2014) conducted a study on triphenylphosphonium derivatives of betulin and betulinic acid, which showed significant antischistosomal activity. While not directly (9-Carboxynonyl)triphenylphosphonium, this research points to the broader potential of triphenylphosphonium derivatives in developing treatments against parasitic infections (Spivak et al., 2014).

Chemoselective Sulfenic Acid Ligation

Shi et al. (2021) discuss the use of Wittig reagents, including triphenylphosphonium ylides, for chemoselective sulfenic acid ligation. This method has broad applications in redox biology, such as analyzing S-sulfenylation stoichiometry and developing mitochondria-targeted therapies (Shi, Fu, Yang, & Carroll, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Phosphonium salts and their corresponding phosphabetaines—ω-phosphonioalkanoates—with a large number of methylene units are being intensively studied for their synthesis, reactivity, and biological activity . They have high biological activity and their long chains of lipophilic substituents allow them to integrate into the lipid layers of biomembranes of pathogenic microorganisms . This makes them potential targets for future research in the development of cationic biocides .

Propriétés

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Carboxynonyl)triphenylphosphonium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.